4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one
Overview
Description
4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H9FO3 and its molecular weight is 256.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Applications
4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one and related compounds have been synthesized for various applications, including as catalysts. Polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been developed using similar structures, demonstrating promising catalytic properties and reusability in processes like the Michael addition for Warfarin synthesis (Alonzi et al., 2014).
Spectroscopic Properties and Sensor Development
These compounds exhibit interesting fluorescence properties, making them suitable for sensor development. For instance, a study on 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one revealed strong fluorescence in protic solvents, suggesting potential in developing fluorogenic sensors (Uchiyama et al., 2006).
Structural Analysis and Physico-chemical Studies
The crystal structure and physico-chemical properties of similar compounds have been analyzed, providing insights into their sensitivity to solvent polarity and hydrogen bonding. This is crucial for understanding their behavior in different environments (Elenkova et al., 2014).
Molecular Self-Assembly and Interaction Studies
Research has been conducted on the self-assembly of benzopyran analogues with graphene, enhancing various physicochemical properties. These studies also explore their biological activity, which could be relevant in various applications (Al-Otaibi et al., 2020).
Antimicrobial and Biological Activities
Some derivatives of 4-hydroxy-2H-chromen-2-one have shown promising antibacterial activities, indicating potential use in developing new antibacterial agents (Rajesha et al., 2011).
Colorimetric Sensing Applications
Asymmetric coumarin-conjugated groups in these compounds have been used for sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions, showing potential for environmental monitoring and safety inspections (Jo et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with leukotriene a-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Biochemical Pathways
Similar compounds have been found to affect the metabolism of new fentanyl analogs .
Pharmacokinetics
Similar compounds have shown nonlinear oral pharmacokinetics . The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability.
Result of Action
Similar compounds have shown potential for producing addiction and severe adverse effects including coma and death .
Properties
IUPAC Name |
4-(4-fluorophenyl)-7-hydroxychromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)13-8-15(18)19-14-7-11(17)5-6-12(13)14/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZWARQDKMDZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670273 | |
Record name | 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850881-86-6 | |
Record name | 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.